molecular formula C25H23N3O4S2 B11142877 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11142877
M. Wt: 493.6 g/mol
InChI Key: MSZBZTNHJAIZSV-ZHZULCJRSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A bicyclic system with a 9-methyl substituent, which enhances rigidity and influences π-π stacking interactions.
  • Substituents: A (Z)-configured methylidene bridge links the two ring systems, while the 2-methoxyphenoxy group at position 2 introduces steric bulk and modulates solubility .

Properties

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3O4S2/c1-15-8-7-13-27-21(15)26-22(32-19-12-6-5-11-18(19)31-2)17(23(27)29)14-20-24(30)28(25(33)34-20)16-9-3-4-10-16/h5-8,11-14,16H,3-4,9-10H2,1-2H3/b20-14-

InChI Key

MSZBZTNHJAIZSV-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)OC5=CC=CC=C5OC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)OC5=CC=CC=C5OC

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step organic process that typically involves:

  • Formation of the Thiazolidine Ring : Starting with thiazolidine derivatives.
  • Introduction of Cyclopentyl Group : Utilizing cyclopentanone or similar precursors.
  • Pyridopyrimidine Core Construction : Integrating pyridine and pyrimidine components.
  • Final Modifications : Adding methoxyphenoxy groups to enhance solubility and bioactivity.

The structure includes a thiazolidine moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized to modulate the activity of enzymes and receptors involved in various signaling pathways. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways or cell signaling.
  • Receptor Binding : It could bind to receptors that regulate cell proliferation or apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of thiazolidine compounds showed antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 fold against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Escherichia coli0.0040.008
Staphylococcus aureus0.010.02
Pseudomonas aeruginosa0.030.06

Antifungal Activity

In addition to its antibacterial properties, the compound also shows antifungal activity. The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus exhibited resistance .

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various tumor cell lines. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating a promising profile as an anticancer agent .

Toxicological Profile

In preclinical studies, the compound was subjected to toxicological assessments at varying doses (up to 750 mg/kg). No significant adverse effects were noted, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

The following compounds share structural homology and are compared based on substituents, electronic properties, and reported activities:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound 3-cyclopentyl, 2-(2-methoxyphenoxy), 9-methyl ~525.6 (calculated) Enhanced lipophilicity (logP ~3.8) due to cyclopentyl and methoxyphenoxy groups .
3-[(Z)-(3-(2-Phenylethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylphenoxy)-pyrido[1,2-a]pyrimidin-4-one 3-(2-phenylethyl), 2-(4-methylphenoxy) ~537.6 Reduced metabolic stability compared to cyclopentyl analogue due to benzyl-like substituents .
3-[(Z)-(3-(2-Methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-2-(1-phenylethylamino)-9-methyl-pyrido[1,2-a]pyrimidin-4-one 3-(2-methoxyethyl), 2-(1-phenylethylamino) ~510.5 Improved aqueous solubility (logP ~2.5) but lower membrane permeability .
3-[(Z)-(3-(3-Methoxypropyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methylpiperazinyl)-pyrido[1,2-a]pyrimidin-4-one 3-(3-methoxypropyl), 2-(4-methylpiperazinyl) ~532.6 Basic piperazinyl group enhances solubility in acidic media; potential CNS activity .

Functional Comparisons

  • Electrophilic Reactivity: The 2-thioxo group in the thiazolidinone ring facilitates nucleophilic attacks, a property shared across analogues. However, steric hindrance from the cyclopentyl group in the target compound reduces reactivity compared to smaller substituents like methoxyethyl .
  • Bioactivity: Pyrido[1,2-a]pyrimidin-4-one derivatives with 4-oxo-thiazolidinone moieties exhibit anti-inflammatory and antimicrobial activities.
  • Thermodynamic Stability : Crystallographic data (via SHELX ) indicate that the cyclopentyl group in the target compound stabilizes the Z-configuration of the methylidene bridge, whereas analogues with linear substituents (e.g., phenylethyl) exhibit higher conformational flexibility .

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